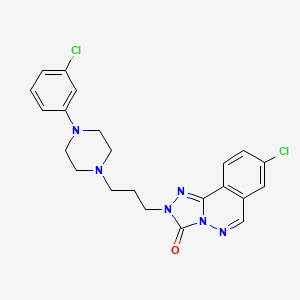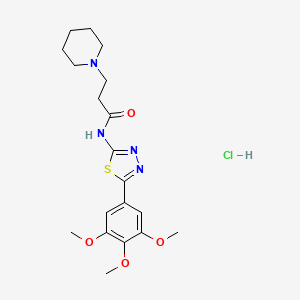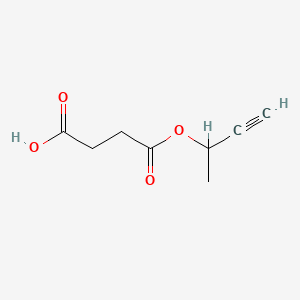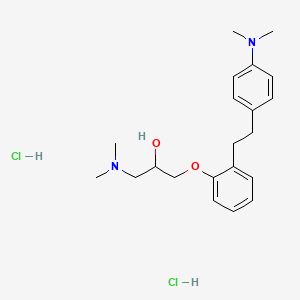![molecular formula C25H21Cl2N5S B12692051 3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile CAS No. 93942-24-6](/img/structure/B12692051.png)
3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile is a complex organic compound with the molecular formula C18H15Cl2N5S It is characterized by the presence of a benzothiazole ring substituted with dichloro groups, an azo linkage, and a phenylpropylamino group attached to a propiononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable dichlorobenzene derivative under acidic conditions.
Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline or its derivatives. This step forms the azo linkage.
Attachment of the Phenylpropylamino Group: The resulting azo compound is further reacted with 3-phenylpropylamine under basic conditions to introduce the phenylpropylamino group.
Formation of the Propiononitrile Moiety: Finally, the compound is treated with acrylonitrile under suitable conditions to form the propiononitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the azo linkage, converting it to the corresponding amines.
Substitution: The dichloro groups on the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of corresponding amines from the azo linkage.
Substitution: Formation of various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[[4-[(5,6-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propiononitrile
- 5,6-Dichlorobenzothiazol-2-yl azo derivatives
Uniqueness
3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile is unique due to its specific substitution pattern and the presence of the phenylpropylamino group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
93942-24-6 |
|---|---|
Fórmula molecular |
C25H21Cl2N5S |
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
3-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-phenylpropyl)anilino]propanenitrile |
InChI |
InChI=1S/C25H21Cl2N5S/c26-21-13-14-22-24(23(21)27)33-25(29-22)31-30-19-9-11-20(12-10-19)32(17-5-15-28)16-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-14H,4-5,8,16-17H2 |
Clave InChI |
PSXCLXSGZXHCKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)









